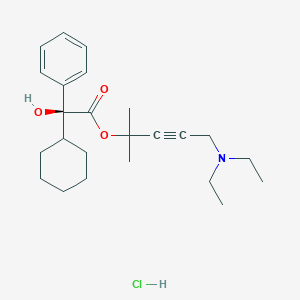

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves complex organic reactions. A key intermediate in the synthesis is achieved through an iodolactamization, which is essential for producing potent CCR2 antagonists (Campbell et al., 2009). Another method involves a multi-step synthesis from commercially available starting materials, showcasing the compound's role as an intermediate in various biologically active compounds (Zhao et al., 2017).

Molecular Structure Analysis

- The molecular structure of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate and its analogs have been extensively studied. These studies often focus on the compound's utility as a building block in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as N-(Boc)-protected nitrones (Guinchard et al., 2005).

Chemical Reactions and Properties

- tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is involved in various chemical reactions, indicating its versatility in synthesis. For instance, cyclohexa-1,4-dienes with a tert-butyl group at C3 function as isobutane equivalents in certain reactions, demonstrating the compound's reactivity in creating tertiary alkyl groups in carbon frameworks (Keess & Oestreich, 2017). Additionally, its use in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides further illustrates its chemical reactivity and importance as an intermediate (Ober et al., 2004).

Physical Properties Analysis

- Information specific to the physical properties of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, such as melting point, boiling point, and solubility, is not readily available in the research papers found. However, these properties are crucial for understanding the compound's behavior in various reactions and environments.

Chemical Properties Analysis

- The chemical properties of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, like reactivity with other chemicals and stability under different conditions, are highlighted through its use in various synthesis processes. Its role in generating iodine-centered radicals at room temperature in solution, as demonstrated in the oxidation and deprotection of benzyl and allyl ethers, is a notable example of its chemical properties (Ochiai et al., 1996).

科学的研究の応用

Synthesis of Nucleotide Analogs

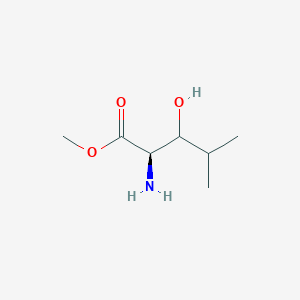

One significant application of tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate is in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a vital intermediate. Such compounds are crucial for the enantioselective synthesis of nucleotide analogs, which have broad applications in medicinal chemistry, particularly in antiviral and anticancer drug development (Ober et al., 2004).

Stereoselective Synthesis

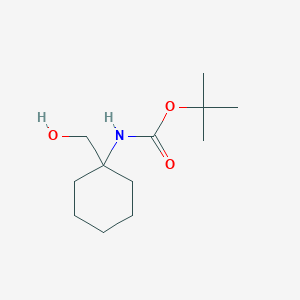

This compound is also used in the stereoselective synthesis of various stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene derivatives. These stereoisomers are key intermediates for the synthesis of Factor Xa inhibitors, highlighting its role in developing novel anticoagulants (Wang et al., 2017).

Insecticide Analogues

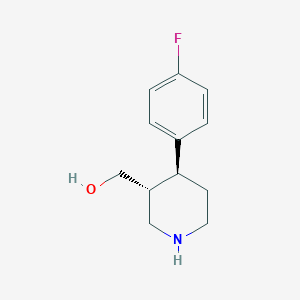

Another application includes the conversion into spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. The process involves a key step of cocyclization, showcasing the compound’s utility in developing new agrochemicals (Brackmann et al., 2005).

Chromatographic Applications

In chromatography, tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate-related derivatives have been studied for their effects on the retention behavior of polyaromatic hydrocarbons (PAHs), demonstrating its application in analytical methodologies to improve separation processes (Husain et al., 1995).

Material Science

Furthermore, benzothiazole-modified tert-butyl carbazole derivatives, related to tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate, have been developed for the detection of volatile acid vapors. These materials show strong blue emissive properties and have applications in chemosensors, highlighting the compound's utility in material science and sensor technology (Sun et al., 2015).

Safety And Hazards

The safety information for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

特性

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRDYUYIXDJSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363877 |

Source

|

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate | |

CAS RN |

187610-67-9 |

Source

|

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)